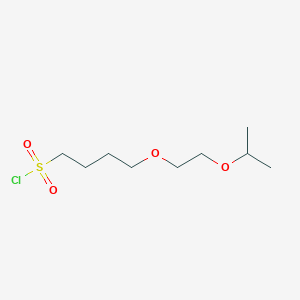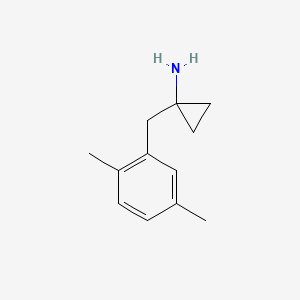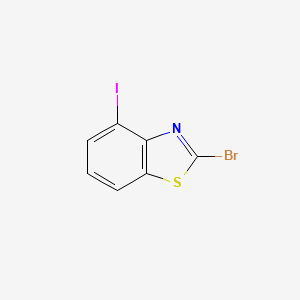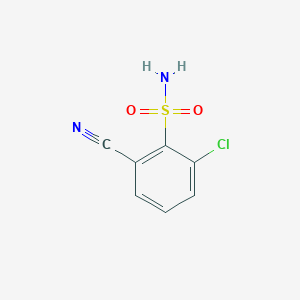![molecular formula C24H25NO4 B13624302 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid](/img/structure/B13624302.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Alkyne Group: The alkyne group is introduced through a coupling reaction with an appropriate alkyne precursor. This step often involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Automated peptide synthesizers are often used to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Oxidation and Reduction: The alkyne group can undergo oxidation or reduction reactions to form different functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt are frequently used as coupling reagents.
Oxidation: Potassium permanganate (KMnO4) can be used for oxidation of the alkyne group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the alkyne to an alkane.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides.
Oxidized or Reduced Derivatives: Oxidation or reduction of the alkyne group produces various derivatives.
Applications De Recherche Scientifique
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The compound can be used to attach peptides to other molecules, such as drugs or imaging agents, for targeted delivery.
Medicinal Chemistry: It serves as a precursor for the development of peptide-based therapeutics.
Chemical Biology: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Mécanisme D'action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid: A valine derivative with similar protecting group chemistry.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid: Another Fmoc-protected amino acid with a different side chain.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid is unique due to the presence of the alkyne group, which allows for additional chemical modifications and applications in bioconjugation and medicinal chemistry. The combination of the Fmoc protecting group and the alkyne functionality makes it a versatile compound in peptide synthesis and chemical biology.
Propriétés
Formule moléculaire |
C24H25NO4 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)non-8-ynoic acid |
InChI |
InChI=1S/C24H25NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h1,7-14,21-22H,3-6,15-16H2,(H,25,28)(H,26,27) |
Clé InChI |
ODPQAOWGUOTVPW-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


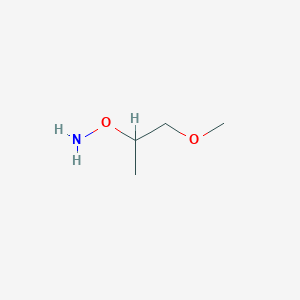
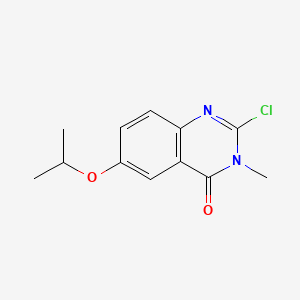

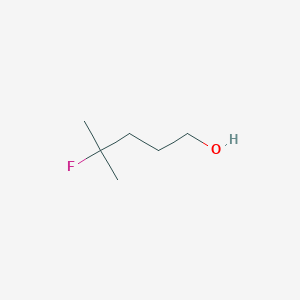
![7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one](/img/structure/B13624245.png)

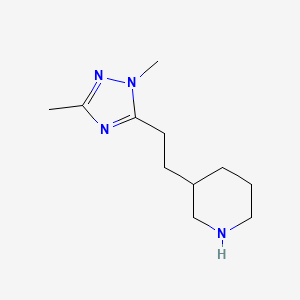

![1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13624272.png)
